(2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate
Description
The compound “(2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate” is a benzofuran derivative characterized by a conjugated system with a benzylidene substituent at the 2-position and a 1,3-benzodioxole carboxylate ester at the 6-position. The Z-configuration of the benzylidene group is critical for its stereoelectronic properties, influencing reactivity and intermolecular interactions such as hydrogen bonding and π-π stacking .
Synthetic routes for analogous benzofuran derivatives often involve condensation reactions between substituted aldehydes and active methylene compounds under acidic or basic conditions. For example, similar Z-configured compounds are synthesized via refluxing aromatic aldehydes with heterocyclic precursors in acetic anhydride/acetic acid mixtures, as seen in related thiazolo-pyrimidine systems .
Properties
Molecular Formula |
C24H16O6 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
[(2Z)-2-[(3-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C24H16O6/c1-14-3-2-4-15(9-14)10-22-23(25)18-7-6-17(12-20(18)30-22)29-24(26)16-5-8-19-21(11-16)28-13-27-19/h2-12H,13H2,1H3/b22-10- |
InChI Key |
ICBZGOJPUUNNSA-YVNNLAQVSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of “(2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate” are compared below with three classes of analogs: benzodioxole-containing derivatives, benzylidene-substituted heterocycles, and related benzofuran esters.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Benzodioxole Derivatives: The target compound and its benzodioxolemethylidene analog share identical molecular weights (430.4 g/mol) and XLogP3 values (4.6), indicating similar lipophilicity.
Benzylidene-Substituted Heterocycles: Thiazolo-pyrimidine analogs exhibit lower molecular weights (386–403 g/mol) and fewer hydrogen bond acceptors (5–6 vs. 8 in the target compound), suggesting reduced polar surface area and differing pharmacokinetic profiles. The 4-cyano substituent in compound 11b enhances electron-withdrawing effects, contrasting with the electron-donating 3-methyl group in the target compound.
Synthetic Yields and Stability :
- Thiazolo-pyrimidine derivatives in show moderate yields (57–68%) under reflux conditions , comparable to typical benzofuran ester syntheses. The stability of the Z-configuration in the target compound is likely influenced by resonance stabilization between the benzylidene and carbonyl groups, a feature shared with thiazolo-pyrimidines .
Spectral Data :
- IR spectra of analogous compounds reveal characteristic C=O stretches (~1719 cm⁻¹) and CN stretches (~2220 cm⁻¹) , which align with the target compound’s expected spectral profile. <sup>13</sup>C NMR signals for carbonyl carbons in related benzofurans appear near 165–171 ppm .
Limitations:
- Direct comparative pharmacological or crystallographic data for the target compound are absent in the provided evidence. Structural inferences are drawn from analogs with shared functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
